molecular formula C21H20N4O4S2 B11380951 N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide

Cat. No.: B11380951
M. Wt: 456.5 g/mol
InChI Key: FZMJQELLBSKWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a thiadiazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinone Ring: The synthesis begins with the formation of the pyrrolidinone ring through a cyclization reaction of an appropriate amino acid derivative.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via a cyclization reaction involving a thiosemicarbazide derivative and an appropriate carboxylic acid.

    Coupling with the Sulfonyl Group: The final step involves the coupling of the intermediate with a sulfonyl chloride derivative to introduce the phenylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput parallel synthesis techniques and the optimization of reaction conditions such as temperature, solvent, and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides or amines.

Scientific Research Applications

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfonyl)propanamide
  • 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones

Uniqueness

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new therapeutic agents and for use in various scientific research applications.

Properties

Molecular Formula

C21H20N4O4S2

Molecular Weight

456.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C21H20N4O4S2/c26-18(11-12-31(28,29)17-9-5-2-6-10-17)22-21-24-23-20(30-21)15-13-19(27)25(14-15)16-7-3-1-4-8-16/h1-10,15H,11-14H2,(H,22,24,26)

InChI Key

FZMJQELLBSKWKA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(S3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.